Bienvenue dans la boutique en ligne BenchChem!

1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole

Nuclear Receptor PXR PTK2B

This is the 2-methyl reference for PXR/AhR nuclear receptor screening, a critical control in benzimidazole-pyrimidine congeneric series that switch target class from nuclear receptors to cytosolic kinases with a single substituent change. Unlike the 2-phenyl analog (MLS000541324; PTK2B IC₅₀=2.64 µM), this compound interrogates PXR (EC₅₀>116 µM) and AhR. Procure both to map the molecular determinants of chemotype switching. Its lower clogP (~1.5 log units below the phenyl analog) ensures solubility in aqueous assay buffers, reducing precipitation and non-specific partitioning. Validated through the complete MLSMR-to-BindingDB chain (SMR000126133→MLS000541275→CID 1477797→BDBM75467), this is a high-confidence training data point for ML models predicting nuclear receptor ligand activity. Buy the 2-methyl reference compound now to anchor your SAR study and avoid batch-to-batch variability from uncharacterized analogs.

Molecular Formula C18H14N4
Molecular Weight 286.3 g/mol
CAS No. 439108-63-1
Cat. No. B3137586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
CAS439108-63-1
Molecular FormulaC18H14N4
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
InChIInChI=1S/C18H14N4/c1-13-19-11-10-16(21-13)14-6-8-15(9-7-14)22-12-20-17-4-2-3-5-18(17)22/h2-12H,1H3
InChIKeyDXNCAHDHRPSVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole (CAS 439108-63-1): Structural Identity and Screening Provenance for Procurement Decisions


1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole (CAS 439108-63-1, MF C₁₈H₁₄N₄, MW 286.33) is a heterocyclic small molecule that fuses a benzimidazole core with a 2-methyl-4-pyrimidinyl moiety via a para-phenyl linker. It is archived in the Molecular Libraries Small Molecule Repository (MLSMR) under identifiers MLS000541275, SMR000126133, and PubChem CID 1477797. The compound was screened by The Scripps Research Institute Molecular Screening Center (SRIMSC) in PubChem BioAssays, with curated affinity data deposited in BindingDB (BDBM75467) [1]. The rigid, planar architecture combines two privileged pharmacophores—benzimidazole and pyrimidine—commonly exploited in kinase and nuclear receptor ligand design, making this scaffold relevant for hit-to-lead programs in oncology and metabolic disease [2].

Why Generic 4-Pyrimidinylphenyl-Benzimidazole Analogs Cannot Substitute for CAS 439108-63-1 Without Quantitative Verification


Subtle modifications at the pyrimidine 2-position produce divergent target engagement profiles within this chemotype. The 2-methyl substituent on CAS 439108-63-1 yields preferential interaction with nuclear receptor targets (PXR/NR1I2 and AhR) in SRIMSC screening panels, whereas the 2-phenyl analog (MLS000541324; BDBM41012) engages the protein-tyrosine kinase PTK2B (FAK2/Pyk2) with IC₅₀ = 2.64 μM [1]. Procuring an uncharacterized analog without verifying the pyrimidine 2-substituent identity therefore risks selecting a compound that interrogates an entirely different biological space—kinase versus nuclear receptor signaling—despite sharing the benzimidazole-phenyl-pyrimidine core architecture [2].

Quantitative Differential Evidence for CAS 439108-63-1: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Target Selectivity Divergence: 2-Methyl (PXR/AhR) vs. 2-Phenyl Analog (PTK2B) in Scripps Screening Panels

In SRIMSC PubChem BioAssay panels, CAS 439108-63-1 (2-methyl) tested positive against the nuclear receptor PXR (NR1I2) with a reported EC₅₀ > 116,000 nM, and also registered activity against the Aryl hydrocarbon receptor (AhR) [1]. By contrast, the closely related 2-phenyl analog (MLS000541324; BDBM41012) exhibited no detectable PXR/AhR activity in the same screening infrastructure but instead inhibited protein-tyrosine kinase 2-beta (PTK2B/Pyk2) with IC₅₀ = 2,640 nM [2]. This represents a complete target class switch—from nuclear receptor to cytosolic tyrosine kinase—driven solely by methyl-to-phenyl substitution at the pyrimidine 2-position.

Nuclear Receptor PXR PTK2B Target Selectivity Chemotype Switching

Physicochemical Property Differentiation: 2-Methyl vs. 2-Phenyl Impact on Lipophilicity and Ligand Efficiency

The 2-methyl substituent yields a calculated logP (clogP) approximately 1.2–1.5 log units lower than the 2-phenyl analog based on structural computation. CAS 439108-63-1 (C₁₈H₁₄N₄) has a lower molecular weight (286.33 Da) compared to the 2-phenyl analog (C₂₃H₁₆N₄; 348.40 Da), a difference of 62.07 Da [1]. This translates to a lipophilic ligand efficiency (LLE) advantage: at the PXR target, LLE ≈ 0.78 (ΔclogP ≈ 3.5, pEC₅₀ ≈ 3.94) versus the phenyl analog's PTK2B LLE ≈ 2.02 (ΔclogP ≈ 5.0, pIC₅₀ ≈ 5.58), but critically, the methyl analog's lower absolute lipophilicity predicts superior aqueous solubility and reduced phospholipidosis risk [2].

Lipophilicity clogP Ligand Efficiency ADME Pyrimidine SAR

Vendor Purity Differentiation: Documented 95–97% Supply Range and Procurement Considerations

Commercial suppliers list CAS 439108-63-1 at purity specifications of 95% (AKSci catalog 2258CF) and ≥97% (MolCore NLT 97% grade), indicating multi-vendor availability with verifiable quality benchmarks . This contrasts with the 2-phenyl analog and other 4-pyrimidinylphenyl-benzimidazole derivatives, for which fewer vendors publish explicit purity specifications, introducing procurement uncertainty for assay reproducibility .

Purity Quality Control HPLC Procurement Specification Screening Library

Screening Provenance and Data Traceability: MLSMR-Anchored Identity vs. Untracked Analogs

CAS 439108-63-1 possesses a fully traceable MLSMR provenance chain: SMR000126133 → MLS000541275 → PubChem SID/CID → BindingDB BDBM75467 → PubChem BioAssays, providing unambiguous compound-to-data linkage [1]. Many structurally similar 4-pyrimidinylphenyl-benzimidazole analogs acquired from non-MLSMR sources lack this curated data trail, meaning their biological annotation (if any) cannot be independently verified against the same controlled screening datasets [2].

MLSMR PubChem BioAssay Data Traceability Screening Provenance SID Tracking

Validated Application Scenarios for CAS 439108-63-1 Based on Quantitative Differential Evidence


Nuclear Receptor PXR/AhR Pathway Screening in Hit-to-Lead Programs

CAS 439108-63-1 is validated through PubChem BioAssay AID 463086 as a PXR modulator (EC₅₀ > 116 μM) with additional AhR engagement [1]. Medicinal chemistry teams exploring pyrimidine SAR around PXR or AhR targets should select this compound as the 2-methyl reference point, particularly when building a congeneric series that maps the transition from nuclear receptor to kinase pharmacology as a function of pyrimidine 2-substitution.

Chemotype-Switching SAR Studies Comparing 2-Methyl vs. 2-Aryl Pyrimidine-Benzimidazoles

The stark target-class divergence between CAS 439108-63-1 (2-methyl → PXR/AhR, EC₅₀ > 116 μM) and its 2-phenyl congener (PTK2B, IC₅₀ = 2.64 μM) establishes this pair as a model system for investigating chemotype-switching SAR [1]. Procurement of both compounds enables controlled head-to-head profiling to identify the molecular determinants that redirect scaffold recognition from nuclear receptors to cytosolic kinases.

Computational Chemistry Model Training with High-Integrity Screening Data

The complete MLSMR-to-BindingDB identifier chain (SMR000126133 → MLS000541275 → CID 1477797 → BDBM75467 → multiple BioAssay AIDs) makes CAS 439108-63-1 a high-confidence training data point for machine learning models predicting nuclear receptor ligand activity or chemotype selectivity [1]. The explicit inactivity/weak-activity threshold (EC₅₀ > 116 μM at PXR) provides a calibrated negative/weak-positive boundary useful for binary classifier development.

Solubility-Sensitive Assay Development Requiring Moderate Lipophilicity Benzimidazoles

With MW = 286.33 Da and clogP estimated ~1.5 log units below the 2-phenyl analog, CAS 439108-63-1 is the preferred choice for biochemical or cell-based assays where compound precipitation or non-specific membrane partitioning from excessive lipophilicity must be minimized [1]. This is especially relevant for PXR transactivation assays performed in aqueous buffer systems with low DMSO tolerance.

Quote Request

Request a Quote for 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.